4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multiple steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of Substituents: The benzyloxy, methylbenzoyl, methoxyethyl, and nitrophenyl groups are introduced through various substitution reactions. These steps often involve the use of protecting groups to ensure selective reactions at specific sites.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its various functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-1H-pyrrol-2(5H)-one: Similar structure but lacks the nitro group.
4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-aminophenyl)-1H-pyrrol-2(5H)-one: Similar structure but has an amino group instead of a nitro group.
Uniqueness
The presence of the nitro group in 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one makes it unique compared to its analogs. The nitro group can significantly influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C28H26N2O7 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H26N2O7/c1-18-16-22(37-17-19-6-4-3-5-7-19)12-13-23(18)26(31)24-25(20-8-10-21(11-9-20)30(34)35)29(14-15-36-2)28(33)27(24)32/h3-13,16,25,31H,14-15,17H2,1-2H3/b26-24+ |
InChI Key |
VIKJWBUDKTXGTJ-SHHOIMCASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)[N+](=O)[O-])/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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